2-(3,5-Dimethylphenoxy)-1-phenylethanone
Description
2-(3,5-Dimethylphenoxy)-1-phenylethanone is a substituted acetophenone derivative featuring a phenylethanone core linked to a 3,5-dimethylphenoxy group. The 3,5-dimethyl substitution on the phenoxy ring introduces electron-donating methyl groups, which may influence reactivity, solubility, and interactions in biological systems compared to halogenated or methoxylated analogs .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-12-8-13(2)10-15(9-12)18-11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
MSBCSXRSXPNVOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their characteristics:
Key Observations
Halogenated Derivatives (Cl, F): Chlorine and fluorine substituents (e.g., 3b, 24) introduce electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or binding to biological targets .
Linker Modifications :
- Piperazine and Ethoxyethyl Linkers : Compounds like 18 and 21 demonstrate that introducing flexible linkers (e.g., piperazine, ethoxyethyl) enhances pharmacological activity. For example, compound 18 showed 70% inhibition in analgesic assays, likely due to improved target engagement .
Biological Activity Trends: Anticonvulsant/Analgesic Activity: Ethoxyethyl-linked 2,4-dimethylphenoxy derivatives (e.g., 21) exhibit dual anticonvulsant and analgesic effects, suggesting that substituent position (2,4 vs. 3,5) and linker length are critical for activity . Sedative Effects: 2,4-Dimethyl and 2-chloro-6-methyl derivatives in induced sedation, highlighting the impact of substituent placement on side-effect profiles .
Synthetic Yields :
- The 3,5-dichloro analog (3b) was synthesized in 42% yield via nucleophilic aromatic substitution using K₂CO₃, suggesting that steric hindrance from bulkier groups (e.g., 3,5-dimethyl) might require optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
